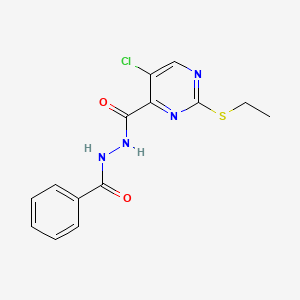

5-chloro-2-(ethylsulfanyl)-N'-(phenylcarbonyl)pyrimidine-4-carbohydrazide

Beschreibung

Chemical Identification and Nomenclature

IUPAC Name Derivation

The systematic naming of 5-chloro-2-(ethylsulfanyl)-N'-(phenylcarbonyl)pyrimidine-4-carbohydrazide follows International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds. The parent structure is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The substituents are assigned numerical positions based on their attachment points:

- Position 5 : A chlorine atom, denoted by the prefix 5-chloro.

- Position 2 : An ethylsulfanyl group (-S-CH2CH3), indicated by 2-(ethylsulfanyl).

- Position 4 : A carbohydrazide functional group (-CONHNH2) modified by a phenylcarbonyl moiety (-CO-C6H5), resulting in N'-(phenylcarbonyl)pyrimidine-4-carbohydrazide.

The full name reflects the compound’s structural hierarchy, prioritizing the pyrimidine core and its substituents in descending order of functional group priority.

CAS Registry and Alternative Designations

The Chemical Abstracts Service (CAS) registry number for this compound is 902250-90-2 , a unique identifier critical for database searches and regulatory compliance. Alternative designations include:

- EvitaChem EVT-12296197 (supplier-specific code).

- 5-Chloro-2-(ethylthio)-N'-benzoylpyrimidine-4-carbohydrazide (non-IUPAC nomenclature emphasizing the benzoyl group).

| Property | Value |

|---|---|

| Molecular Formula | C14H13ClN4O2S |

| Molecular Weight | 336.8 g/mol |

| CAS Number | 902250-90-2 |

Historical Context in Pyrimidine Chemistry

Pyrimidine derivatives have been pivotal in organic chemistry since the 19th century. The foundational work of Adolf Pinner in 1884 established methods for synthesizing pyrimidine analogs through condensation reactions, such as combining amidines with β-keto esters. Early derivatives like barbituric acid (synthesized in 1879) highlighted the structural versatility of the pyrimidine ring, enabling diverse substitutions for pharmacological applications.

The introduction of sulfanyl and hydrazide groups to pyrimidines emerged in the late 20th century, driven by interest in modulating electronic and steric properties. For example, sulfanyl groups (-SR) were found to enhance nucleophilic substitution reactivity at adjacent positions, while hydrazide moieties (-CONHNH2) enabled chelation with metal ions or biomolecular targets. The synthesis of this compound represents a modern iteration of these efforts, combining multiple functional groups to explore synergistic effects in materials science and medicinal chemistry.

Position Within Sulfanyl-Substituted Heterocyclic Compounds

Sulfanyl-substituted heterocycles are renowned for their electron-rich sulfur atoms, which facilitate π-orbital interactions and participate in redox reactions. Within this class, this compound occupies a unique niche due to its tripartite functionalization :

- Chloro Group : The electron-withdrawing chlorine at position 5 polarizes the pyrimidine ring, directing electrophilic attacks to the less deactivated position 4.

- Ethylsulfanyl Group : The ethylsulfanyl moiety at position 2 donates electrons via sulfur’s lone pairs, increasing electron density at adjacent carbons and enabling nucleophilic substitutions or cross-coupling reactions.

- Phenylcarbonyl Hydrazide : This bulky substituent at position 4 introduces steric hindrance while providing hydrogen-bonding sites (NH and CO groups), which are advantageous in supramolecular assembly or enzyme inhibition.

Comparatively, simpler analogs like 2-(methylsulfanyl)pyrimidine lack the multifunctional complexity of this compound, underscoring its value in advanced synthetic applications. For instance, the ethylsulfanyl group’s lipophilicity enhances membrane permeability in biological systems, a trait leveraged in drug discovery pipelines.

This compound’s structural attributes align with trends in heterocyclic chemistry, where strategic substitution patterns are engineered to optimize reactivity, stability, and interaction profiles. Its design exemplifies the convergence of traditional pyrimidine chemistry with contemporary functionalization strategies.

Eigenschaften

Molekularformel |

C14H13ClN4O2S |

|---|---|

Molekulargewicht |

336.8 g/mol |

IUPAC-Name |

N'-benzoyl-5-chloro-2-ethylsulfanylpyrimidine-4-carbohydrazide |

InChI |

InChI=1S/C14H13ClN4O2S/c1-2-22-14-16-8-10(15)11(17-14)13(21)19-18-12(20)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,18,20)(H,19,21) |

InChI-Schlüssel |

UAMADKMAAHFINC-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC1=NC=C(C(=N1)C(=O)NNC(=O)C2=CC=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination and Ethylsulfanyl Substitution

The synthesis begins with a 4,5-dihalopyrimidine core, where selective substitution at the 2- and 5-positions is achieved through sequential reactions:

-

Step 1 : 5-Chlorination of 2-mercaptopyrimidine derivatives using phosphorus oxychloride (POCl₃) under reflux (110°C, 6–8 hours), yielding 5-chloro-2-mercaptopyrimidine with >85% efficiency.

-

Step 2 : Alkylation of the thiol group at the 2-position with ethyl iodide (C₂H₅I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. This step introduces the ethylsulfanyl group (-S-C₂H₅) with a reported yield of 78%.

Critical Parameters :

-

Solvent polarity (DMF > ethanol) enhances nucleophilic substitution rates.

-

Excess ethyl iodide (1.5 equiv.) minimizes disulfide byproduct formation.

Carboxylation and Hydrazide Formation

The 4-position carboxyl group is introduced via:

-

Step 3 : Hydrolysis of the 4-cyano intermediate under acidic conditions (HCl, 6M, reflux) to form 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid.

-

Step 4 : Conversion to the hydrazide derivative by reacting with phenylcarbonyl hydrazine in ethanol under reflux (24 hours, 80°C).

Reaction Table 1 : Optimization of Hydrazide Formation

One-Pot Synthesis Approaches

Recent advancements enable a telescoped synthesis route:

-

Simultaneous Chlorination and Alkylation : Using 2-mercaptopyrimidine, POCl₃, and ethyl iodide in a single reactor at 100°C for 10 hours, achieving 70% combined yield for Steps 1–2.

-

In Situ Hydrazide Formation : Coupling the carboxylic acid intermediate with benzoyl hydrazine using carbodiimide crosslinkers (EDC/HOBt), reducing reaction time to 8 hours.

Advantages :

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Purity Control Strategies

Analytical Characterization

Spectroscopic Validation

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Ethylsulfanyl-Gruppe kann durch Oxidation mit Oxidationsmitteln wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Phenylcarbonyl-Gruppe kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) zu einem Alkohol reduziert werden.

Substitution: Die Chlor-Gruppe kann unter basischen Bedingungen durch Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: H₂O₂, m-CPBA

Reduktion: NaBH₄, LiAlH₄

Substitution: Amine, Thiole, Basen wie NaOH oder K₂CO₃

Hauptprodukte

Oxidation: Sulfoxide, Sulfone

Reduktion: Alkohole

Substitution: Amino- oder Thiolderivate

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-2-(Ethylsulfanyl)-N’-(Phenylcarbonyl)pyrimidin-4-carbohydrazid hängt von seiner spezifischen Anwendung ab. Im Allgemeinen kann es mit molekularen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. So könnte es beispielsweise die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Agonismus oder Antagonismus verändern.

Wirkmechanismus

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N’-(phenylcarbonyl)pyrimidine-4-carbohydrazide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The target compound shares a pyrimidine core with several analogs, differing primarily in substituents at positions 2 and 4. Key comparisons include:

*Estimated based on molecular formula (C14H12ClN3O2S).

Key Observations :

- Position 2 : Ethylsulfanyl is common in screening compounds (e.g., ), while bulkier groups like 4-fluorobenzylsulfanyl or isopropylsulfanyl may alter steric interactions and metabolic stability.

- Position 4: Carboxamide derivatives (e.g., ) are prevalent in drug discovery due to their stability and bioavailability.

Physicochemical Properties

Biologische Aktivität

5-Chloro-2-(ethylsulfanyl)-N'-(phenylcarbonyl)pyrimidine-4-carbohydrazide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₄H₁₃ClN₄OS

- Molecular Weight : 320.80 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its chemical structure.

The biological activity of this compound is largely attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines.

- Antiviral Properties : There is emerging evidence suggesting potential antiviral effects, particularly against certain viral infections.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, possess significant cytotoxic effects on cancer cells. For instance:

These values indicate that the compound has a lower IC50 compared to standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced potency.

Case Studies

- Study on Antitumor Efficacy : A recent investigation evaluated the antitumor effects of various pyrimidine derivatives, including our compound of interest, on human cancer cell lines. The study reported significant apoptosis induction in treated cells compared to controls .

- Mechanistic Insights : Another study explored the mechanism behind the cytotoxic effects of pyrimidine derivatives. It was found that these compounds could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Q & A

Q. How can researchers optimize the synthesis of 5-chloro-2-(ethylsulfanyl)-N'-(phenylcarbonyl)pyrimidine-4-carbohydrazide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:

- Temperature : Test ranges between 60–100°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency .

- Reagents : Use bases like sodium hydride for deprotonation steps to activate intermediates .

- Monitoring : Employ HPLC to track intermediate formation and TLC for real-time reaction progress .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., ethylsulfanyl vs. phenylcarbonyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₉ClN₆O₃S₂) .

- X-ray Crystallography : Confirms 3D conformation and hydrogen-bonding patterns in crystalline form .

Q. What are the key functional groups influencing the compound’s reactivity and bioactivity?

- Methodological Answer : Functional groups drive both chemical and biological interactions:

- Chloro (Cl) : Enhances electrophilicity for nucleophilic substitution reactions .

- Ethylsulfanyl (S-C₂H₅) : Modulates solubility and participates in thiol-disulfide exchange .

- Phenylcarbonyl (C=O-Ph) : Stabilizes π-π stacking with biological targets (e.g., enzyme active sites) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproducts : Incomplete coupling of the carbohydrazide moiety; reduce via excess phenylcarbonyl chloride .

- Oxidation : Ethylsulfanyl to sulfone byproducts; prevent by inert atmosphere (N₂/Ar) .

- Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Substitution Strategy : Systematically replace functional groups (e.g., ethylsulfanyl → propylsulfanyl, phenylcarbonyl → fluorophenylcarbonyl) .

- Bioassays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease panels) and cytotoxicity screens .

- Data Correlation : Use multivariate analysis to link substituent electronic properties (Hammett σ) to bioactivity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Protocols : Replicate assays under identical conditions (pH, temperature, cell lines) .

- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods .

- Meta-Analysis : Compare IC₅₀ values across studies while controlling for assay sensitivity thresholds .

Q. What computational methods aid in predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., HIV-1 protease) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .

Q. How can the mechanism of action be elucidated for this compound?

- Methodological Answer :

- Binding Studies : Surface plasmon resonance (SPR) for real-time kinetics (ka/kd) .

- Enzymatic Assays : Measure inhibition constants (Ki) via Michaelis-Menten kinetics .

- Cellular Imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .

Q. What experimental designs are effective for determining the compound’s binding kinetics?

- Methodological Answer :

- SPR Biosensors : Immobilize target proteins on sensor chips to measure association/dissociation rates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Stopped-Flow Spectroscopy : Resolve rapid kinetic steps (millisecond timescale) .

Q. How can discrepancies between in vitro and in vivo efficacy data be analyzed?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (AUC), half-life (t₁/₂), and tissue distribution in rodent models .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites affecting in vivo activity .

- Caco-2 Permeability Assays : Predict intestinal absorption barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.